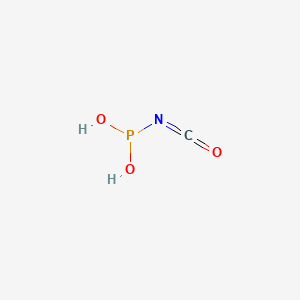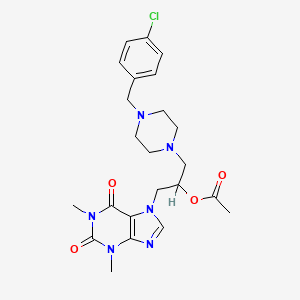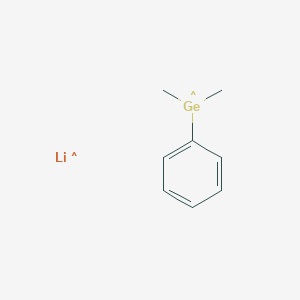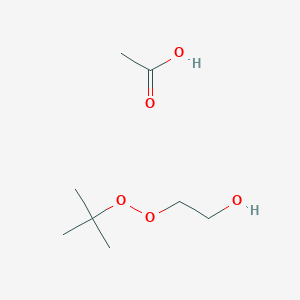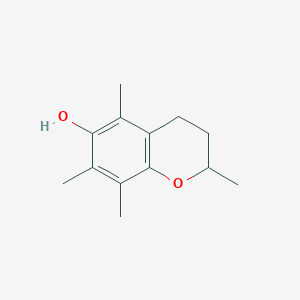
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the condensation of 2,3,5-trimethylhydroquinone with isophytol under acidic conditions. The reaction is followed by cyclization to form the chromanol ring structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant effect of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species and interrupts the chain reactions that lead to cellular damage .
Comparison with Similar Compounds
Similar Compounds
Vitamin E (α-Tocopherol): Shares similar antioxidant properties but is less water-soluble.
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol: Another derivative with antioxidant properties but differs in solubility and stability.
Uniqueness
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its water solubility, making it more versatile in various applications compared to its lipid-soluble counterparts like vitamin E .
Properties
CAS No. |
21704-71-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-7-5-6-11-10(4)12(14)8(2)9(3)13(11)15-7/h7,14H,5-6H2,1-4H3 |
InChI Key |
PYQVCYCHUWIDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(O1)C(=C(C(=C2C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


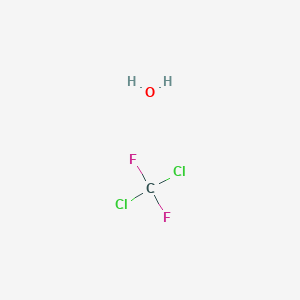
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
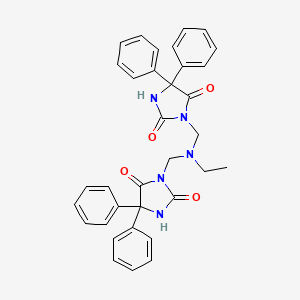
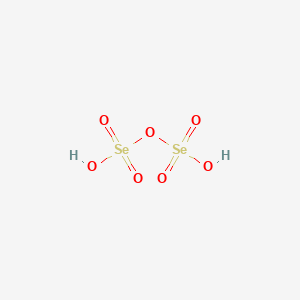
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
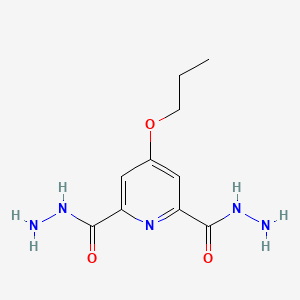
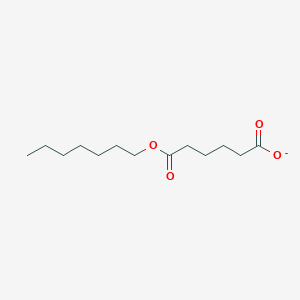
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
